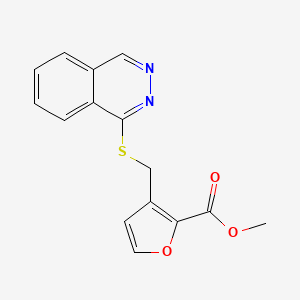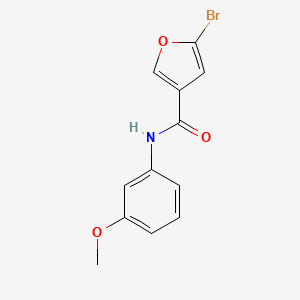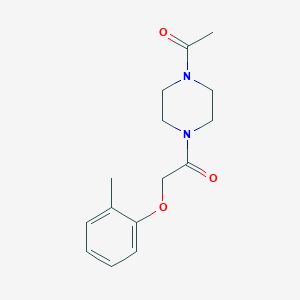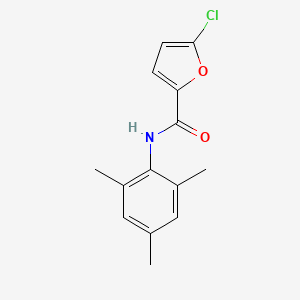
Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate, also known as Methyl PSC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the furanocarboxylic acid ester family and has a unique structure that makes it a promising candidate for various applications. In
Mechanism of Action
The mechanism of action of Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. Studies have shown that Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC can inhibit the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. Additionally, Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC has been shown to inhibit the NF-kB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC has been shown to have various biochemical and physiological effects. Studies have shown that Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Furthermore, Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC has been shown to reduce cell proliferation by inhibiting the cell cycle and inducing cell cycle arrest. Additionally, Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC has been shown to reduce inflammation by inhibiting the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC is its high potency and specificity towards cancer cells. This makes it a promising candidate for cancer treatment with minimal side effects. Furthermore, Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC has been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy. However, one of the limitations of Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC. One of the main areas of focus is the optimization of the synthesis method to increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC and its potential therapeutic applications in various diseases. Furthermore, there is a need for in vivo studies to evaluate the safety and efficacy of Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC as a potential cancer treatment. Finally, the development of novel drug delivery systems to improve the solubility and bioavailability of Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC is also an important area of future research.
Synthesis Methods
The synthesis of Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC involves a multi-step process that starts with the reaction of phthalazin-1-ylmethylamine with furan-2-carboxylic acid. This reaction yields the intermediate compound, which is then reacted with thionyl chloride to produce the corresponding sulfonyl chloride. The final step involves the reaction of the sulfonyl chloride with methyl alcohol to produce Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC. The overall yield of this synthesis method is approximately 50%.
Scientific Research Applications
Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC has been extensively studied for its potential therapeutic applications in various diseases. One of the main areas of research is cancer treatment. Studies have shown that Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC can inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. Furthermore, Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
properties
IUPAC Name |
methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-19-15(18)13-11(6-7-20-13)9-21-14-12-5-3-2-4-10(12)8-16-17-14/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCJNVVMWVNPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CO1)CSC2=NN=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7471586.png)
![2-(5-chloro-2-methylanilino)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7471597.png)




![2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one](/img/structure/B7471642.png)
![N-[(3,4-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7471645.png)

![4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7471658.png)
![N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7471668.png)
![2-methyl-N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7471670.png)
![5-(4-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7471673.png)
![[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7471684.png)